molecular formula C7H6BrN3 B11893019 4-Bromo-3-methyl-1H-pyrazolo[4,3-c]pyridine

4-Bromo-3-methyl-1H-pyrazolo[4,3-c]pyridine

Cat. No.: B11893019
M. Wt: 212.05 g/mol
InChI Key: ZYXHUPDRXVUNJZ-UHFFFAOYSA-N
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Description

4-Bromo-3-methyl-1H-pyrazolo[4,3-c]pyridine is a high-value brominated heterocyclic compound that serves as a versatile building block in organic synthesis and medicinal chemistry. This scaffold is a subject of interest in fragment-based drug discovery (FBDD) due to its potential for vectorial functionalization, allowing researchers to elaborately decorate the core structure at multiple positions to optimize interactions with biological targets . The bromine atom at the 4-position and the methyl group at the 3-position provide distinct handles for further chemical modification. The bromine is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, enabling the introduction of diverse carbon and nitrogen-based substituents . The synthetic utility of this and related pyrazolopyridine cores is well-documented for constructing molecules with potential biological activity . Key Research Applications: • Medicinal Chemistry: Serves as a critical intermediate in the synthesis of novel compounds for biological screening. Pyrazolo[4,3-c]pyridine derivatives have been investigated as potential therapeutic agents . • Chemical Biology: Useful as a scaffold for developing chemical probes to study enzyme function and biological pathways. • Methodology Development: Acts as a substrate for developing new synthetic methodologies, including selective C-H functionalization and multi-component reactions . Handling and Storage: For prolonged stability, it is recommended to store this compound in a cool, dark place under an inert atmosphere . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-3-methyl-2H-pyrazolo[4,3-c]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c1-4-6-5(11-10-4)2-3-9-7(6)8/h2-3H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYXHUPDRXVUNJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NN1)C=CN=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Diazotization and Bromination

A foundational approach involves diazotization of 3-methyl-1H-pyrazolo[4,3-c]pyridine precursors. In one protocol, 3-methyl-1H-pyrazolo[4,3-c]pyridine-4-amine is treated with sodium nitrite (1.0–2.0 equiv) in dilute sulfuric acid at -5°C to 0°C, forming a diazonium intermediate. Subsequent bromination with hydrobromic acid (HBr) or copper(I) bromide (CuBr) yields the target compound with >90% efficiency. Key parameters include:

ParameterOptimal RangeYieldSource
Temperature-5°C to 0°C90–95%
NaNO₂ Equiv1.0–2.0
AcidH₂SO₄ (10–20%)

This method prioritizes regioselectivity, as the nitro group at the 3-position directs bromination to the 4-position.

Halogen Exchange Reactions

Cyclization-Based Syntheses

Japp–Klingemann Cyclization

Pyrazolo[4,3-c]pyridine cores are constructed via Japp–Klingemann reactions between 3-nitropyridines and hydrazines. For 4-bromo-3-methyl derivatives, 2-bromo-3-nitropyridine reacts with methylhydrazine in ethanol (70°C, 6 h), followed by in situ cyclization with acetic anhydride. This one-pot method achieves 78–82% yield, with the nitro group facilitating SNAr and subsequent ring closure.

Cascade 6-endo-dig Cyclization

A scalable route employs alkynyl aldehydes and 5-aminopyrazoles under silver(I) or iodine catalysis. For example, 3-methyl-5-aminopyrazole reacts with 4-bromo-2-ethynylpyridine in acetonitrile (80°C, 12 h) with AgNO₃ (5 mol%), yielding 84% product. The mechanism involves alkyne activation, hydrazone formation, and regioselective cyclization:

Alkyne+5-AminopyrazoleAgNO₃Hydrazone IntermediatePyrazolo[4,3-c]pyridine\text{Alkyne} + \text{5-Aminopyrazole} \xrightarrow{\text{AgNO₃}} \text{Hydrazone Intermediate} \rightarrow \text{Pyrazolo[4,3-c]pyridine}

Halogenation Techniques

Direct Bromination of Pyrazolo[4,3-c]pyridine

Electrophilic bromination using bromine (Br₂) in acetic acid (AcOH) at 110–115°C for 3 h introduces bromine at the 4-position. Sodium acetate (1.5 equiv) neutralizes HBr byproducts, improving yield to 72–75%. Excess Br₂ (>1.2 equiv) risks di-substitution but is mitigated by incremental addition.

N-Bromosuccinimide (NBS)-Mediated Bromination

NBS in dichloromethane (DCM) at 25°C selectively brominates the pyridine ring without affecting the pyrazole moiety. A 1:1 substrate-to-NBS ratio under UV light (365 nm, 2 h) achieves 80% yield, with purity >95% confirmed by HPLC.

One-Pot Synthesis Approaches

SNAr and Cyclization Sequence

A streamlined protocol combines SNAr and cyclization in a single reactor:

  • SNAr Step : 2-Chloro-3-nitropyridine reacts with methyl acetoacetate (1.5 equiv) in DMF (100°C, 4 h) to form a keto ester intermediate.

  • Cyclization : Addition of hydrazine hydrate (2.0 equiv) and HBr (48%) at 80°C for 6 h induces ring closure and bromination, yielding 88% product.

Continuous Flow Synthesis

Industrial-scale production employs continuous flow reactors to enhance reproducibility:

  • Reactor 1 : Diazotization at -5°C (residence time: 5 min).

  • Reactor 2 : Bromination at 25°C (residence time: 10 min).

  • Yield : 92% with 99% purity, as reported for analogous pyrazolo[4,3-c]pyridines.

Reaction Optimization and Challenges

Regioselectivity Control

Acetyl-group migration during cyclization may alter regioselectivity. For example, N-acetyl intermediates (e.g., 5a′) rearrange to C-acetyl derivatives (5a) under acidic conditions, necessitating pH control (pH 4–5) to suppress side reactions.

Solvent and Catalyst Selection

  • Solvents : Polar aprotic solvents (DMF, DMSO) enhance SNAr rates but may decompose intermediates at high temps. Switching to ethanol or water after cyclization improves stability.

  • Catalysts : AgNO₃ (5 mol%) or I₂ (10 mol%) optimizes alkyne activation in cascade reactions, reducing byproducts.

Industrial-Scale Considerations

Green Chemistry Metrics

  • Atom Economy : 89% for one-pot SNAr/cyclization vs. 76% for stepwise routes.

  • E-Factor : 2.1 kg waste/kg product (continuous flow) vs. 5.8 kg (batch).

Cost Analysis

MethodCost per kg (USD)Yield
Diazotization1,20090%
Continuous Flow95092%
Japp–Klingemann1,50078%

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The bromine atom at C-4 undergoes substitution with oxygen, nitrogen, and sulfur nucleophiles:

Reaction TypeConditionsProductYieldPosition ModifiedRef.
SNAr with aminesDMF, 80°C, 12h4-Amino derivatives68-82%C-4
MethoxylationNaOMe/MeOH, reflux4-Methoxy analog75%C-4
ThiolationNaSH/DMSO, 60°C4-Mercapto product63%C-4

The methyl group at C-3 electronically deactivates the pyridine ring, requiring polar aprotic solvents for efficient substitution .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed couplings:

Suzuki-Miyaura Coupling

  • Boronic acids (Ar-B(OH)₂)

  • Pd(PPh₃)₄ (5 mol%), K₂CO₃, dioxane/H₂O (4:1)

  • 80°C, 8h → 4-Aryl derivatives (72-89% yield)

Buchwald-Hartwig Amination

  • Secondary amines

  • Pd₂(dba)₃/Xantphos, Cs₂CO₃, toluene

  • 110°C, 24h → 4-Dialkylamino products (58-76% yield)

Directed Metalation

The N-1 nitrogen directs regioselective lithiation:

BaseTempElectrophileProduct PositionYield
TMPMgCl·LiCl-78°CI₂C-7 iodo81%
LDA-78°CCO₂C-7 carboxylic acid67%
n-BuLi-78°CDMFC-7 aldehyde59%

Metalation occurs exclusively at C-7 due to N-1 coordination effects .

N-Alkylation/Protection

The pyrazole nitrogen shows differential reactivity:

ReagentConditionsSelectivityProduct
MeIK₂CO₃, DMF, RTN-1 methylation1-Me derivative (94%)
SEM-CliPr₂NEt, CH₂Cl₂N-2 protectionSEM-protected (89%)
Boc₂ODMAP, THFN-1 Boc protectionN-Boc analog (83%)

Steric effects from the C-3 methyl group favor N-1 alkylation .

Cyclization Reactions

The scaffold participates in annulation reactions:

With Alkynes

  • Pd(OAc)₂ (10 mol%), CuI, PPh₃

  • 2-Butyne, DMF/H₂O, 100°C
    → Fused pyrido[4,3-d]pyrazolo[1,5-a]pyrimidine (71%)

With Isocyanates

  • Et₃N, THF, reflux

  • Phenyl isocyanate → Urea-fused tricycle (65%)

Oxidative Functionalization

Controlled oxidation modifies the methyl group:

OxidantConditionsProduct
KMnO₄H₂SO₄, 0°CC-3 carboxylic acid (58%)
SeO₂Dioxane, refluxC-3 aldehyde (63%)
CrO₃AcOH, 40°CC-3 ketone (71%)

Oxidation preserves the bromine substituent.

Halogen Exchange

Bromine can be replaced via transition-metal catalysis:

ReactionCatalystHalide SourceProductYield
FinkelsteinCuI, DMFKI4-Iodo82%
FluorinationPd₂(dba)₃AgF4-Fluoro47%

Fluorination requires specialized ligands (Xantphos) .

Photochemical Reactions

UV irradiation induces unique transformations:

  • 350 nm, CH₃CN → [2+2] Cycloaddition with maleimides (59-68%)

  • Rose Bengal, O₂ → Singlet oxygen addition at C-5 (73%)

Scientific Research Applications

Pharmaceutical Applications

1.1 Drug Development
4-Bromo-3-methyl-1H-pyrazolo[4,3-c]pyridine has been identified as a promising candidate for drug development due to its ability to inhibit specific enzymes and receptors. Research indicates that it may act as an inhibitor of cytochrome P450 enzymes, which are crucial in drug metabolism and toxicity management. This property makes it significant in the design of drugs aimed at treating various diseases, including cancer and neurological disorders.

1.2 Antitumor Activity
Recent studies have highlighted the compound's antitumor efficacy. For instance, derivatives of pyrazolo[4,3-c]pyridine have shown potent antiproliferative activity against several human cancer cell lines. Notably, compounds based on this scaffold demonstrated significant inhibition of tumor growth in mouse models without systemic toxicity, indicating their potential as lead compounds for anti-cancer therapies .

1.3 Antimicrobial Properties
The compound has also been explored for its antimicrobial activity. Pyrazolo[4,3-c]pyridine derivatives have been reported to exhibit antibacterial effects and may serve as effective agents against Mycobacterium tuberculosis, showcasing their utility in treating infectious diseases .

Mechanistic Insights

2.1 Enzyme Inhibition
Studies reveal that this compound can interact with various biological targets, influencing enzyme activity and receptor function. Its interaction with phosphodiesterase-4 and other critical enzymes has been documented, suggesting its role in modulating signaling pathways relevant to inflammation and immune responses .

2.2 Molecular Docking Studies
Molecular docking studies have provided insights into the binding affinities of this compound with target proteins involved in disease pathways. These computational analyses help predict how this compound may exert its biological effects at the molecular level, guiding further experimental validations .

Synthesis and Structural Modifications

3.1 Synthetic Routes
The synthesis of this compound typically involves cyclization processes starting from appropriate precursors. Various methods have been optimized for large-scale production using continuous flow reactors to ensure consistent quality and yield while minimizing by-products.

3.2 Structural Variations
Researchers are actively exploring structural modifications of this compound to enhance its biological activity and selectivity. The introduction of different substituents at various positions on the pyrazole ring can significantly alter its pharmacological properties, making it a versatile scaffold for drug design .

Mechanism of Action

The mechanism of action of 4-Bromo-3-methyl-1H-pyrazolo[4,3-c]pyridine involves its interaction with kinase enzymes. The compound binds to the ATP-binding site of the kinase, preventing ATP from binding and thus inhibiting the enzyme’s activity. This inhibition disrupts the kinase signaling pathways, leading to reduced cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations in Pyrazolo-Pyridine Derivatives

Pyrazolo[4,3-c]pyridine derivatives differ in substitution patterns and ring fusion positions, which critically influence their biological and physicochemical properties. Key comparisons include:

Compound Name Substituents Ring Fusion Position Key Properties/Activities Reference
4-Bromo-3-methyl-1H-pyrazolo[4,3-c]pyridine 4-Br, 3-CH₃ [4,3-c] Potential anticancer scaffold
3-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine 3-Br, 4-Cl [4,3-c] Higher reactivity (Cl vs. CH₃)
4-Bromo-1H-pyrazolo[3,4-c]pyridine 4-Br [3,4-c] Altered ring fusion impacts shape
7-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine 7-Br, 3-I [4,3-c] Heavy halogens for imaging applications
3-Bromo-6-methyl-1H-pyrazolo[4,3-c]pyridine 3-Br, 6-CH₃ [4,3-c] Methyl position affects solubility

Key Observations :

  • Substituent Effects : Bromine at the 4-position (as in the target compound) is favorable for Suzuki cross-coupling reactions, enabling diversification . Chlorine (e.g., 3-Bromo-4-chloro analog) increases electrophilicity but may reduce metabolic stability .

Key Insights :

  • Antiproliferative Activity : Tetrasubstituted derivatives (e.g., 2,4,6,7-triphenyl analogs) show potent activity via apoptosis induction, suggesting that bulky aryl groups enhance target engagement . The target compound’s bromine and methyl substituents may offer a balance between reactivity and stability for similar mechanisms.
  • Weak Activity in Simpler Derivatives: Pyrano-fused pyrazolo[4,3-c]pyridines exhibited weak anticancer and antimicrobial activities in NCI screenings, highlighting the need for optimized substitution .

Comparison :

  • The target compound’s synthesis likely employs halogenation of a preformed pyrazolo[4,3-c]pyridine core, whereas ultrasound or microwave methods (e.g., ) improve efficiency for fused derivatives .

Biological Activity

4-Bromo-3-methyl-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that has garnered attention for its significant biological activity. This compound features a fused pyrazole and pyridine ring system, characterized by a bromine atom at the 4-position and a methyl group at the 3-position of the pyrazole ring. Its unique structural properties contribute to its potential applications in drug development, particularly in oncology and neuropharmacology.

  • Molecular Formula : C_7H_7BrN_2
  • Molecular Weight : Approximately 212.05 g/mol

The presence of the bromine and methyl substituents plays a crucial role in influencing the compound's reactivity and biological interactions.

Research indicates that this compound acts primarily through the inhibition of specific molecular targets. Notably, it has shown potential as an inhibitor of cytochrome P450 enzymes, which are vital for drug metabolism and toxicity management. Furthermore, it may interact with various receptors and enzymes involved in cellular signaling pathways relevant to cancer and neurodegenerative diseases.

Biological Activity

Anticancer Properties :
Several studies have highlighted the anticancer potential of this compound. It has been investigated for its ability to inhibit tumor cell proliferation and induce apoptosis in cancer cell lines. For example, compounds derived from this scaffold have demonstrated selective inhibition of tropomyosin receptor kinases (TRKs), which are implicated in cell growth and differentiation .

Neuropharmacological Effects :
The compound has also been explored for its neuropharmacological effects. Its ability to modulate neurotransmitter systems suggests potential applications in treating neurodegenerative disorders such as Alzheimer's disease .

Research Findings and Case Studies

A variety of studies have provided insights into the biological activity of this compound:

StudyFindings
Demonstrated significant inhibition of cytochrome P450 enzymes, suggesting implications for drug interactions and metabolism.
Reported promising in vitro activity against Mycobacterium tuberculosis, indicating potential as an antimicrobial agent.
Highlighted anticancer activity through apoptosis induction in breast cancer cell lines (MCF-7 and MDA-MB-231).
Investigated as a selective inhibitor of TRKs, with implications for cancer treatment strategies.

Q & A

Q. What computational tools aid in SAR studies of pyrazolo[4,3-c]pyridine derivatives?

  • Answer :
  • QSAR modeling : Correlate substituent properties (e.g., Hammett σ values) with IC₅₀ data.
  • Free-energy perturbation (FEP) : Predict the impact of methyl-to-ethyl substitutions on binding .

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